molecular formula C18H22N2O2 B5109881 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5109881
M. Wt: 298.4 g/mol
InChI Key: RGOCWRJQFQNXHM-UHFFFAOYSA-N
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Description

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is a chemical compound that has garnered interest due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenyl group and a phenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxyphenylpiperazine with a suitable phenolic compound. One common synthetic route includes the use of a Mannich reaction, where formaldehyde and a secondary amine (such as piperazine) react with a phenol derivative. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol primarily involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol can be compared with other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds also target adrenergic receptors but differ in their specific binding affinities and pharmacokinetic profiles. For instance:

These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOCWRJQFQNXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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